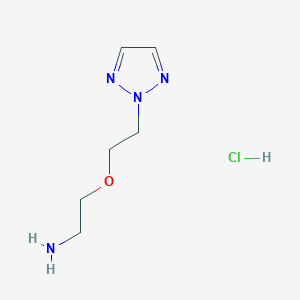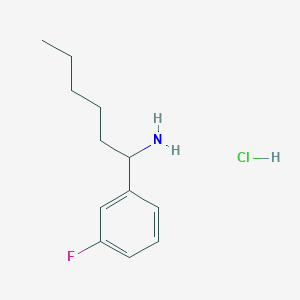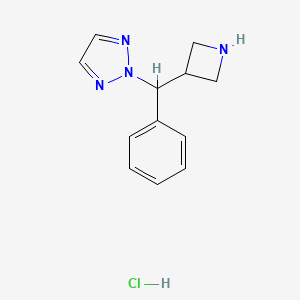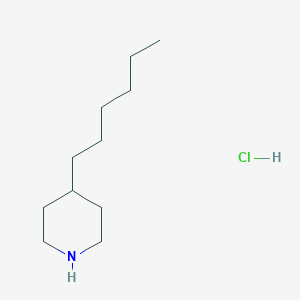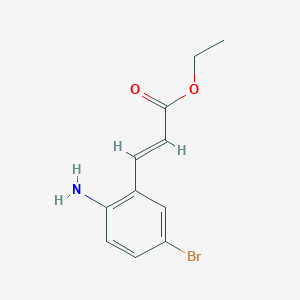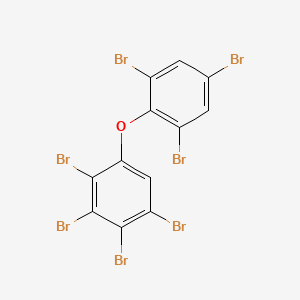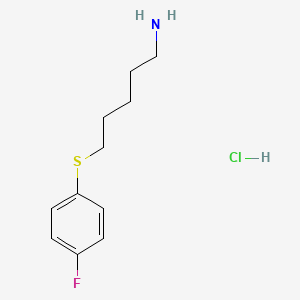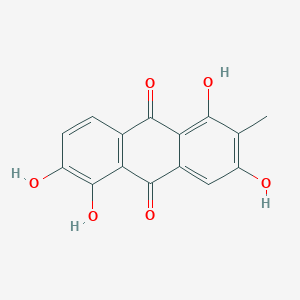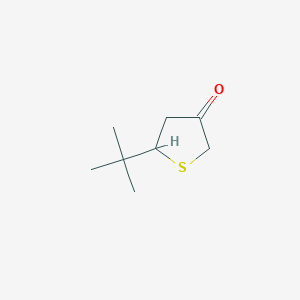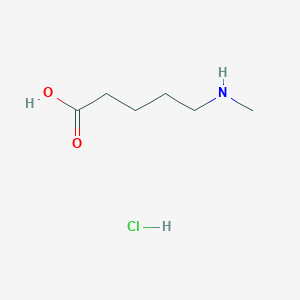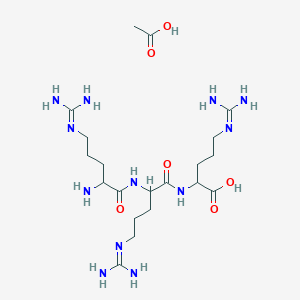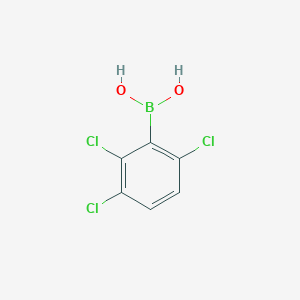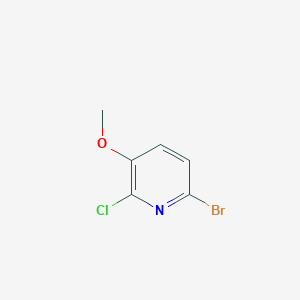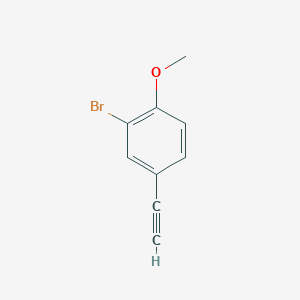![molecular formula C11H11BrClN3 B1446906 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 717900-59-9](/img/structure/B1446906.png)
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It belongs to the class of nitrogen heterocyclic compounds and is primarily used as a medicinal chemistry intermediate .
Synthesis Analysis
The synthesis of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with N-bromosuccinamide .Molecular Structure Analysis
The molecular formula of 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is C11H11BrClN3. It has an average mass of 300.582 Da and a monoisotopic mass of 298.982483 Da .Chemical Reactions Analysis
The compound has been used in the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . These derivatives have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .Physical And Chemical Properties Analysis
The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data.科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Pyrrolopyrimidine Nucleosides : 5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine has been synthesized through various chemical reactions, including treatment with N-bromoacetamide and deacetylation processes. This synthesis is significant for creating pyrrolopyrimidine nucleosides related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics (Hinshaw et al., 1969).
Cu-Catalyzed Coupling Reaction : A Cu-catalyzed method has been reported for the efficient synthesis of pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine. This green and simple method offers economical approaches to numerous pyrrolo[2,3-d]pyrimidine derivatives (Wang et al., 2017).
Nucleophilic Displacement Reactions : Studies have shown that the 4-chloro group in 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine can be preferentially replaced in a series of nucleophilic displacement reactions. This offers insights into the chemical behavior and reactivity of this compound (Pudlo et al., 1988).
Biological and Antiviral Properties
Antiviral Activity : Certain derivatives of 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, such as 5-halogen-substituted analogues, have demonstrated activity against human cytomegalovirus (HCMV) at concentrations lower than those producing comparable cytotoxicity in uninfected cells. This highlights its potential in antiviral research (Pudlo et al., 1988).
Selective Inhibition Properties : Studies on 5-bromotubercidin, a synthetic analogue of this compound, have shown its ability to interfere with cellular processes and selectively inhibit mammalian cell growth and synthesis of high-molecular-weight cellular RNA species. This specificity makes it valuable as a metabolic probe in cellular and viral studies (Brdar & Reich, 2008).
Synthesis of Analogues and Derivatives
Synthesis of Pyrrolopyrimidine Derivatives : The synthesis of various pyrrolopyrimidine derivatives, including those derived from 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, has been a focus of research. These derivatives have potential applications in medicinal chemistry, including antiviral activities (Swayze et al., 1992).
Fused Pyrrolopyrimidine Compounds : The creation of fused pyrrolopyrimidine compounds and their reductive conversion to new aminopyrrolopyrimidines illustrates the versatility and potential applications of this chemical structure in creating new pharmaceutical compounds (Desai, 2006).
特性
IUPAC Name |
5-bromo-4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClN3/c12-8-5-16(7-3-1-2-4-7)11-9(8)10(13)14-6-15-11/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNKKZJTGNTSNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

